molecular formula C14H21ClN2O2 B12930970 Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate hydrochloride

Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate hydrochloride

Cat. No.: B12930970
M. Wt: 284.78 g/mol
InChI Key: YATLAGHELGZIRP-UHFFFAOYSA-N
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Description

Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate hydrochloride is a chemical compound with the molecular formula C14H20N2O2·HCl It is a derivative of benzoic acid and piperazine, and it is commonly used in organic synthesis and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate hydrochloride typically involves the reaction of 4-formylbenzoic acid with 1-methylpiperazine. The reaction proceeds through a condensation reaction, followed by esterification to form the final product. The general reaction conditions include:

    Reactants: 4-formylbenzoic acid, 1-methylpiperazine, and methanol.

    Catalysts: Acid catalysts such as hydrochloric acid.

    Temperature: The reaction is usually carried out at room temperature to slightly elevated temperatures.

    Solvent: Methanol is commonly used as the solvent for the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Condensation Reaction: Mixing 4-formylbenzoic acid with 1-methylpiperazine in the presence of an acid catalyst.

    Esterification: Adding methanol to the reaction mixture to form the ester.

    Purification: The product is purified through crystallization or recrystallization techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group or piperazine ring is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates or piperazines.

Scientific Research Applications

Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its role in drug development, particularly as an intermediate in the synthesis of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. In medicinal chemistry, it is often used as a precursor for drugs that target specific proteins or pathways, such as kinase inhibitors. The exact mechanism depends on the specific application and the molecular structure of the final drug product.

Comparison with Similar Compounds

Similar Compounds

    4-((4-Methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride: A similar compound with a carboxylic acid group instead of an ester group.

    4-(4-Methylpiperazin-1-ylmethyl)benzoic acid: Another related compound used as an intermediate in pharmaceutical synthesis.

Uniqueness

Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate hydrochloride is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various drugs and organic compounds, offering versatility in chemical transformations and applications.

Properties

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

IUPAC Name

methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate;hydrochloride

InChI

InChI=1S/C14H20N2O2.ClH/c1-15-7-9-16(10-8-15)11-12-3-5-13(6-4-12)14(17)18-2;/h3-6H,7-11H2,1-2H3;1H

InChI Key

YATLAGHELGZIRP-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)OC.Cl

Origin of Product

United States

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